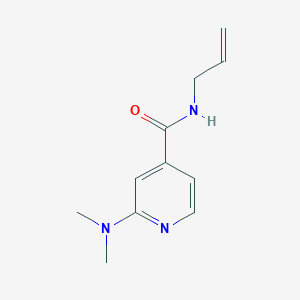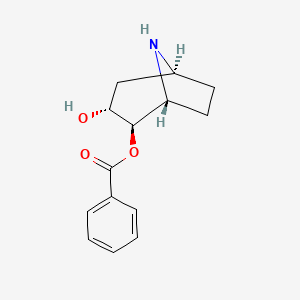
2-Benzoyloxy-3-hydroxynortropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyloxy-3-hydroxynortropane is a tropane alkaloid with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . This compound is isolated from the leaves of the Queensland species Peripentadenia mearsii, belonging to the Euphorbiaceae family . Tropane alkaloids are known for their unique bicyclic ring system and have significant medicinal value .
Preparation Methods
The synthesis of 2-Benzoyloxy-3-hydroxynortropane involves several steps. One method includes the acetylation of tropane derivatives followed by benzoylation . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
2-Benzoyloxy-3-hydroxynortropane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-Benzoyloxy-3-hydroxynortropane has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tropane alkaloids and their derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Benzoyloxy-3-hydroxynortropane involves its interaction with molecular targets such as neurotransmitter receptors. Tropane alkaloids are known to affect the central nervous system by inhibiting the reuptake of neurotransmitters like dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Comparison with Similar Compounds
2-Benzoyloxy-3-hydroxynortropane can be compared with other tropane alkaloids such as:
Tropacocaine: Similar in structure but differs in the position of the benzoyloxy group.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Atropine: Used to treat bradycardia and as an antidote for certain types of poisoning.
These compounds share the tropane ring system but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[(1R,2R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate |
InChI |
InChI=1S/C14H17NO3/c16-12-8-10-6-7-11(15-10)13(12)18-14(17)9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11+,12+,13+/m0/s1 |
InChI Key |
VZXUJYNZOZXKOE-UMSGYPCISA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H](C[C@H]1N2)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(C(CC1N2)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


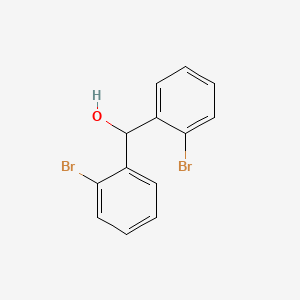
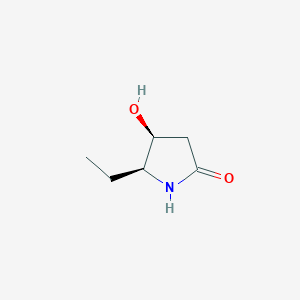
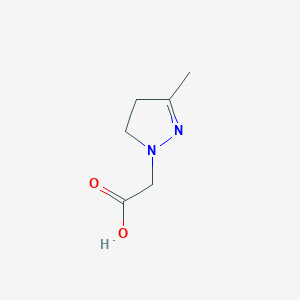
![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
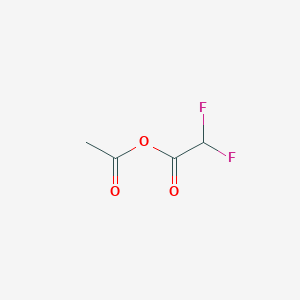
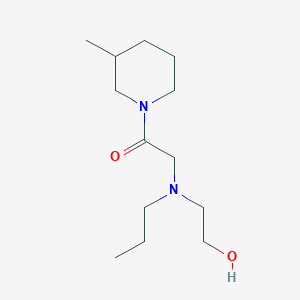
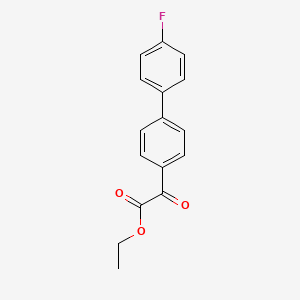
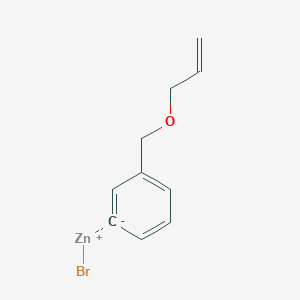
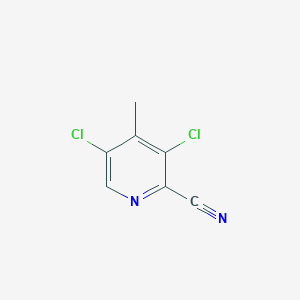
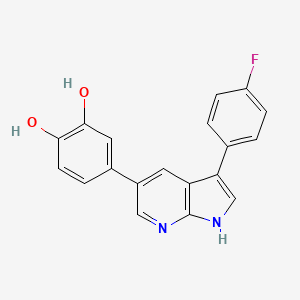
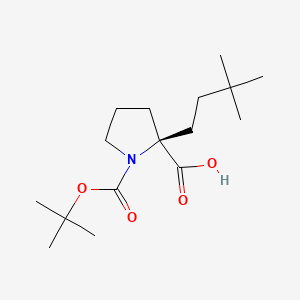
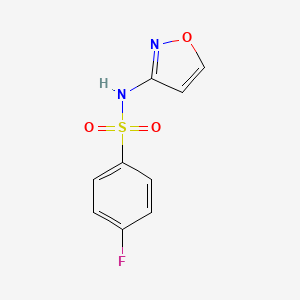
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
